molecular formula C14H27NO3 B048683 N-Lauroylglycine CAS No. 7596-88-5

N-Lauroylglycine

Cat. No.: B048683
CAS No.: 7596-88-5
M. Wt: 257.37 g/mol
InChI Key: JWGGSJFIGIGFSQ-UHFFFAOYSA-N
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Description

N-Lauroylglycine, also known as N-Dodecanoylglycine, is an organic compound with the chemical formula C14H27NO3. It is a white solid that is soluble in ketone and ether solvents but almost insoluble in water. This compound is known for its good chemical and thermal stability and is widely used in cosmetics, personal care products, and detergents due to its cleaning, lubricating, and emulsifying properties .

Mechanism of Action

Target of Action

N-Lauroylglycine, also known as Sodium this compound, is an amphoteric surfactant . It is a derivative of glycine, which is a common amino acid . The primary targets of this compound are the fatty acids in the body .

Mode of Action

This compound interacts with its targets through a process called micellization . This process involves the formation of micelles, which are tiny clusters of surfactant molecules. In these micelles, the hydrophilic (water-attracting) heads of the surfactant molecules face outwards, while the hydrophobic (water-repelling) tails face inwards . This arrangement allows the micelles to dissolve in water and interact with fatty acids .

Biochemical Pathways

This compound affects the biochemical pathways related to fatty acid metabolism . As an acylglycine, it is a minor metabolite of fatty acids . Elevated levels of certain acylglycines, including this compound, can appear in the urine and blood of patients with various fatty acid oxidation disorders .

Pharmacokinetics

It is known that this compound can be synthesized enzymatically in an aqueous system via glycerol activation of fatty acids . This process results in a high yield of this compound .

Result of Action

The action of this compound results in the formation of micelles, which can interact with fatty acids . This interaction can influence the properties of the fatty acids, potentially affecting their role in various biological processes .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of sodium chloride in the solution can increase the attractive interaction between the surfactant molecules in both the micellar phase and the adsorption layer . This can affect the micellization behavior of this compound .

Preparation Methods

N-Lauroylglycine can be synthesized through the reaction of lauroyl chloride with glycine. During this reaction, glycine reacts with lauroyl chloride to form this compound, with hydrogen chloride produced as a by-product . Another method involves enzymatic amidation in an aqueous system via glycerol activation of fatty acids and their subsequent aminolysis with glycine. This method uses an engineered enzyme to enhance aminolysis activity and catalytic efficiency, resulting in high yields of this compound .

Chemical Reactions Analysis

N-Lauroylglycine undergoes various chemical reactions, including:

    Amidation: The reaction of glycine with lauroyl chloride to form this compound.

    Micellization: In aqueous solutions, this compound can form micelles, which are aggregates of surfactant molecules.

Common reagents used in these reactions include lauroyl chloride and glycine, with conditions such as the presence of sodium chloride and specific temperature ranges influencing the outcomes. Major products formed include this compound and hydrogen chloride as a by-product in the amidation reaction.

Scientific Research Applications

N-Lauroylglycine has diverse applications across various fields:

Comparison with Similar Compounds

  • N-Decanoylglycine
  • N-Myristoylglycine
  • N-Oleoylglycine

These compounds share similar structural features but differ in the length of the fatty acid chain. N-Lauroylglycine, with its medium-chain length, is particularly noted for its mild surfactant properties and good foaming capabilities, making it unique among its peers .

Properties

IUPAC Name

2-(dodecanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGGSJFIGIGFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323538
Record name N-Lauroylglycine
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Molecular Weight

257.37 g/mol
Source PubChem
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Physical Description

Solid
Record name N-Lauroylglycine
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CAS No.

7596-88-5
Record name 7596-88-5
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Record name N-Lauroylglycine
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Record name N-Lauroylglycine
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Record name Lauroyl-glycine
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Synthesis routes and methods I

Procedure details

To a solution of glycine in a 1 N-sodium hydroxide, an ether solution of n-dodecanoyl chloride and a 1 N-aqueous solution of sodium hydroxide were dropped simultaneously and the mixture was stirred for 1 hour. The reaction mixture was then neutralized with hydrochloric acid and ether was removed from the solution. N-n-dodecanoylglycine was obtained from the remaining reactant after the purification by column chromatography with the yield of 84.7 %. The melting point of the product was 115.5° to 116.7° C.
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84.7%

Synthesis routes and methods II

Procedure details

N-Lauroylglycine was prepared by reaction of lauroyl chloride with glycine according to the procedure described in Example I. From 109.4 g (0.500 mol) of lauroyl chloride and 37.6 g (0.500 mol) of glycine was obtained 120.5 g (94%) of N-lauroylglycine, mp 110°-118° C., lit mp 118°-119° C. [E. Jungerman, J. F. Gerecht, and I. J. Krems, J. Amer. Chem. Soc. 78, 172 (1956)].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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